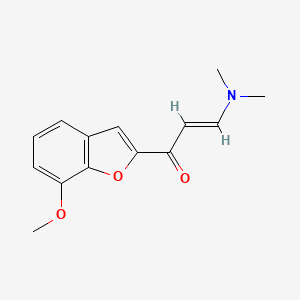
(2E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2E)-3-(Dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one, also known by its CAS number 477848-02-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
The molecular formula of this compound is C14H15NO3, with a molecular weight of approximately 245.27 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Chalcone derivatives have been studied for their antibacterial properties. The presence of the dimethylamino group may enhance this activity by influencing membrane permeability and interaction with bacterial targets.
- Antitumor Activity : Several studies have highlighted the potential of benzofuran-containing chalcones in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in tumor cells.
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study investigating the structure-activity relationship (SAR) of chalcones revealed that modifications to the benzofuran ring significantly impacted antimicrobial potency. The compound exhibited notable activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Antitumor Effects
In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
Anti-inflammatory Properties
Research has shown that chalcone derivatives can modulate inflammatory pathways. The compound was found to inhibit the expression of cyclooxygenase (COX) enzymes and reduce levels of nitric oxide in stimulated macrophages, suggesting a mechanism for its anti-inflammatory action .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Cancer Cell Line Study | Induced apoptosis in breast cancer cells with IC50 values indicating potent activity. |
| Inflammation Model | Reduced inflammatory markers in LPS-stimulated macrophages significantly. |
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-15(2)8-7-11(16)13-9-10-5-4-6-12(17-3)14(10)18-13/h4-9H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYDMMXLOHLHIJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(O1)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(O1)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













